molecular formula C19H27FN2O4 B5535756 2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol

2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol

Cat. No. B5535756
M. Wt: 366.4 g/mol
InChI Key: DLDVQNNFFQBZSF-HZPDHXFCSA-N
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Description

2-fluoro-4-{2-[(3R*,5R*)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethyl}phenol is a useful research compound. Its molecular formula is C19H27FN2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19548551 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivities

Phenolic bis Mannich bases with structures incorporating halogen (fluorine, chlorine, and bromine) elements and compounds with piperidine, morpholine, and N-methyl piperazine have been synthesized. These compounds demonstrate cytotoxic potencies and carbonic anhydrase enzyme inhibitory effects, suggesting their potential as lead molecules for anticancer drug development. The compounds exhibit selective toxicity towards tumor cells, although they show low inhibition potency toward human carbonic anhydrase I and II isoforms, indicating a need for further molecular modifications to enhance their inhibitor efficacy (Yamali, Gul, Sakagami, & Supuran, 2016).

Characterization and Biological Activity

The synthesis and characterization of a compound involving 4-fluoro-phenyl and morpholine, assessed through NMR, IR, Mass spectral studies, and X-ray diffraction, revealed its potential in antibacterial, antioxidant, anti-TB, anti-diabetic activities. This compound exhibited remarkable anti-TB activity and superior anti-microbial activity, indicating its potential for further exploration in medical applications (Mamatha S.V et al., 2019).

Schiff-base Compounds for Zinc(II) Sensing

Schiff-base compounds synthesized for zinc(II) sensing demonstrate increased emission quantum yield upon addition of Zn2+ ion, with the formation of dinuclear complexes characterized by single crystal X-ray diffraction analyses. These findings suggest applications in detecting zinc ion concentrations in various environmental and biological contexts (Roy, Dhara, Manassero, & Banerjee, 2009).

Neurokinin-1 Receptor Antagonist Development

A compound demonstrating high affinity as an orally active h-NK(1) receptor antagonist showcases potential for clinical applications in treating emesis and depression. Its water solubility and effectiveness in pre-clinical tests highlight its suitability for both intravenous and oral administration (Harrison et al., 2001).

Copolymerization with Styrene

Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates were synthesized for copolymerization with styrene, offering insights into the development of new polymer materials with potential applications in various industries (Krause et al., 2019).

properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)-1-[(3R,5R)-3-(hydroxymethyl)-5-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O4/c20-17-8-14(1-2-18(17)24)9-19(25)22-11-15(7-16(12-22)13-23)10-21-3-5-26-6-4-21/h1-2,8,15-16,23-24H,3-7,9-13H2/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDVQNNFFQBZSF-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CC(CN(C2)C(=O)CC3=CC(=C(C=C3)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H]2C[C@H](CN(C2)C(=O)CC3=CC(=C(C=C3)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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